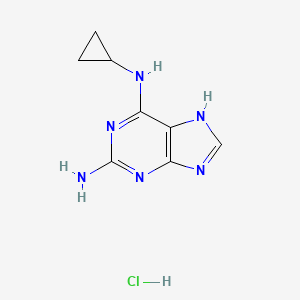
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt is a chemical compound with the molecular formula C8H10N6·HCl and a molecular weight of 226.666 g/mol. This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction between 2-amino-6-chloropurine and cyclopropylamine. The reaction involves adding an acid to the reaction mixture to form a sparingly soluble salt of 2-amino-6-cyclopropylamino-9H-purine, which is then crystallized to improve the isolation yield. This method is suitable for industrial production due to its high yield and reduced purification load.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized to ensure high purity and yield, making it cost-effective for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_4{Novel salts of (1S,4R)-cis-4- 2-amino-6- (cyclopropylamino-9H-purin-9 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of various oxidized derivatives of the compound.
Reduction: Reduction reactions typically result in the formation of reduced derivatives.
Substitution: Substitution reactions can produce a range of substituted derivatives, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is utilized in biological studies to understand the mechanisms of purine metabolism.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt is similar to other purine derivatives, such as abacavir and cyclopropylaminopurine. it has unique structural features and properties that distinguish it from these compounds. For example, the presence of the cyclopropylamino group contributes to its distinct chemical behavior and biological activity.
Comparación Con Compuestos Similares
Abacavir
Cyclopropylaminopurine
Other purine derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C8H11ClN6 |
|---|---|
Peso molecular |
226.67 g/mol |
Nombre IUPAC |
6-N-cyclopropyl-7H-purine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C8H10N6.ClH/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4;/h3-4H,1-2H2,(H4,9,10,11,12,13,14);1H |
Clave InChI |
HXTGHWDAJRWAGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=NC(=NC3=C2NC=N3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















